3-fluoro-4-isocyanatobenzonitrile
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Overview
Description
3-fluoro-4-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3FN2O It is characterized by the presence of a fluorine atom, an isocyanate group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-isocyanatobenzonitrile typically involves the reaction of 3-fluoro-4-aminobenzonitrile with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group. The general reaction scheme is as follows:
3-fluoro-4-aminobenzonitrile+phosgene→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent safety measures to handle phosgene, a highly toxic reagent. The product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-isocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Amines: Formed from the hydrolysis of the isocyanate group.
Scientific Research Applications
3-fluoro-4-isocyanatobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-isocyanatobenzonitrile involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable covalent bonds with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-aminobenzonitrile: The precursor to 3-fluoro-4-isocyanatobenzonitrile.
4-isocyanatobenzonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
3-fluorobenzonitrile: Lacks the isocyanate group, limiting its reactivity compared to this compound.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an isocyanate group. The fluorine atom enhances the compound’s stability and reactivity, while the isocyanate group provides a versatile functional group for various chemical reactions. This combination makes this compound a valuable compound in synthetic chemistry and scientific research.
Properties
CAS No. |
1228022-48-7 |
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Molecular Formula |
C8H3FN2O |
Molecular Weight |
162.12 g/mol |
IUPAC Name |
3-fluoro-4-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H |
InChI Key |
IYZVZWLOBDAREX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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